N-(1,3-benzodioxol-5-ylmethyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
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Description
N-(1,3-benzodioxol-5-ylmethyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C23H19N3O5S2 and its molecular weight is 481.54. The purity is usually 95%.
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Biological Activity
N-(1,3-benzodioxol-5-ylmethyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound features a unique structure characterized by a benzodioxole moiety and a thieno[3,2-d]pyrimidine derivative. Its molecular formula is C17H17N2O4S with an average molecular weight of 360.36 g/mol. The structural complexity contributes to its diverse biological activities.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Properties : Preliminary studies suggest that the compound may possess significant anticancer effects. It has been shown to inhibit the proliferation of certain cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
- Antimicrobial Activity : The compound has demonstrated efficacy against various bacterial strains, indicating potential as an antimicrobial agent.
- Anti-inflammatory Effects : Evidence suggests that it may modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.
The biological activity of this compound is mediated through several mechanisms:
- Cell Signaling Pathways : The compound may interact with key signaling pathways involved in cell growth and apoptosis. For instance, it has been shown to affect the Wnt signaling pathway by phosphorylating β-catenin, leading to its degradation and influencing gene expression related to cell proliferation and survival .
- Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in cancer metabolism and inflammation, thus altering the biochemical landscape within cells.
- Reactive Oxygen Species (ROS) Modulation : The compound's ability to influence oxidative stress levels could play a role in its anticancer and anti-inflammatory properties.
Case Studies
Several studies have investigated the biological activity of this compound:
- Anticancer Screening : In a study published in 2019, researchers screened a library of compounds for anticancer activity using multicellular spheroids as a model system. The results indicated that this compound significantly inhibited tumor growth compared to controls .
- Antimicrobial Testing : Another study assessed the antimicrobial properties against Gram-positive and Gram-negative bacteria. The compound exhibited notable inhibitory effects on bacterial growth, suggesting its potential as a new antimicrobial agent .
Data Summary
The following table summarizes key findings related to the biological activities of this compound:
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(2-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O5S2/c1-29-17-5-3-2-4-16(17)26-22(28)21-15(8-9-32-21)25-23(26)33-12-20(27)24-11-14-6-7-18-19(10-14)31-13-30-18/h2-10H,11-13H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJWISXMANAAEJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NCC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.